1-benzyl-4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]piperazine
Overview
Description
1-benzyl-4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BPIP and is a piperazine derivative that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of BPIP involves its interaction with various receptors and enzymes in the brain and nervous system. BPIP has been found to act as a partial agonist at the 5-HT1A receptor, which results in increased serotonin levels in the brain. This may lead to improvements in mood and anxiety. BPIP has also been found to inhibit the activity of acetylcholinesterase, which may lead to increased levels of acetylcholine in the brain and improved cognitive function.
Biochemical and Physiological Effects:
BPIP has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin in the brain, which may lead to improvements in mood and anxiety. BPIP has also been found to inhibit the activity of acetylcholinesterase, which may lead to improved cognitive function. Additionally, BPIP has been found to have anticonvulsant and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPIP in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, BPIP has been found to have a good safety profile and low toxicity. However, one of the limitations of using BPIP is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on BPIP. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. BPIP has been found to inhibit the activity of acetylcholinesterase, which is a target for current Alzheimer's disease drugs. Additionally, BPIP has been found to have antioxidant properties, which may help protect against oxidative stress, a key factor in neurodegeneration. Another area of interest is the role of BPIP in regulating mood and anxiety. Further studies are needed to elucidate the exact mechanism of action of BPIP at the 5-HT1A receptor and its potential as a treatment for mood and anxiety disorders.
Scientific Research Applications
BPIP has been used in various scientific research studies, including as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its anticonvulsant and analgesic properties. BPIP has shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Additionally, BPIP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-chloro-3-piperidin-1-ylsulfonylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3S/c24-21-10-9-20(17-22(21)31(29,30)27-11-5-2-6-12-27)23(28)26-15-13-25(14-16-26)18-19-7-3-1-4-8-19/h1,3-4,7-10,17H,2,5-6,11-16,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYLSDYETPHRFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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